molecular formula C10H22O3 B1175569 trans-3-Hydroxyquinolizidine CAS No. 15769-36-5

trans-3-Hydroxyquinolizidine

Cat. No.: B1175569
CAS No.: 15769-36-5
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Description

trans-3-Hydroxyquinolizidine is a chiral quinolizidine derivative of significant interest in medicinal chemistry and pharmacological research. Quinolizidine alkaloids are a broad class of naturally occurring compounds, primarily found in plants of the Leguminosae family, known for their diverse biological activities . The quinolizidine scaffold, a bicyclic structure, serves as a crucial building block for developing novel therapeutic agents. Researchers utilize this specific hydroxy-functionalized analog as a key synthetic intermediate or a structural probe for investigating structure-activity relationships (SAR), particularly in the development of new antiarrhythmic and neurological agents . The hydroxy group at the 3-position offers a handle for further chemical modification, enabling the synthesis of more complex molecules, such as esters or ethers, for advanced biological screening. The stereochemistry of the molecule is specified as "trans," indicating a specific spatial arrangement of substituents that is critical for its interaction with biological targets and its resulting pharmacological profile. Studies on related quinolizidine alcohols demonstrate their reactivity as nucleophiles in various synthetic transformations, which is essential for creating targeted compound libraries . Given the documented activities of quinolizidine alkaloids—which include antiarrhythmic, cytotoxic, antibacterial, and antiviral effects—this compound represents a valuable chemical tool for basic research and drug discovery efforts . This product is intended for laboratory research purposes only. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

15769-36-5

Molecular Formula

C10H22O3

Synonyms

trans-3-Hydroxyquinolizidine

Origin of Product

United States

Biosynthetic Pathways Pertaining to Quinolizidine Alkaloids

Elucidation of Lysine (B10760008) Decarboxylation and Cadaverine (B124047) Intermediate Formation

The committed step in the biosynthesis of all quinolizidine (B1214090) alkaloids is the decarboxylation of L-lysine to produce cadaverine. mdpi.comresearchgate.netacs.org This crucial reaction is catalyzed by the enzyme lysine decarboxylase (LDC; EC 4.1.1.18). researchgate.netnih.govnih.gov Studies involving differential transcript screening in high- and low-alkaloid cultivars of Lupinus angustifolius led to the isolation of a cDNA for a lysine/ornithine decarboxylase (L/ODC). nih.govnih.gov This enzyme demonstrated the ability to decarboxylate L-lysine, confirming its role as the entry point into the QA pathway. researchgate.netnih.gov

Further research has shown that these LDCs are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. researchgate.net Isotopic labeling studies using deuterated versions of L-lysine and cadaverine have been consistent with a mechanism involving PLP-dependent decarboxylation that retains the stereochemical configuration at the C2 position of lysine. researchgate.net The formation of cadaverine is a pivotal point, as this symmetric diamine serves as the fundamental C5 building block for the entire class of quinolizidine alkaloids. researchgate.netresearchgate.net Feeding experiments have confirmed that three units of L-lysine, via the cadaverine intermediate, are incorporated to form the tetracyclic skeletons of QAs like lupanine (B156748). researchgate.net

Enzymatic Transformations and Subsequent Diversification of Quinolizidine Skeletons

Following its formation, cadaverine undergoes a series of enzymatic transformations that build and diversify the quinolizidine skeletons. The initial step is the oxidative deamination of cadaverine to 5-aminopentanal (B1222117), a reaction putatively catalyzed by a copper amino oxidase (CAO). mdpi.comresearchgate.netacs.orgresearchgate.net The resulting 5-aminopentanal is unstable and spontaneously cyclizes via a Schiff base reaction to form Δ¹-piperideine. mdpi.comresearchgate.netacs.orgresearchgate.net

From the central intermediate, Δ¹-piperideine, the pathway branches to create bicyclic alkaloids (like lupinine) and the more complex tetracyclic skeletons (like sparteine (B1682161) and lupanine). rsc.orgresearchgate.net The formation of the tetracyclic core is thought to involve the dimerization of Δ¹-piperideine and subsequent addition of a third unit, although the precise mechanisms and intermediates are still under investigation. researchgate.netrsc.org

The remarkable diversity of over 170 known quinolizidine alkaloids arises from "tailoring reactions" that modify these basic skeletons. researchgate.netmdpi.comacs.org These modifications include:

Oxidation/Dehydrogenation: Introduction of double bonds or carbonyl groups. mdpi.com

Hydroxylation: Addition of hydroxyl (-OH) groups to the carbon skeleton. mdpi.com

Acylation/Esterification: Attachment of acyl groups, such as tigloyl groups, to hydroxylated alkaloids. mdpi.comresearchgate.net

Methylation: Addition of methyl groups. mdpi.com

The formation of hydroxylated quinolizidines, such as the titular trans-3-Hydroxyquinolizidine, is a key diversification step. While the specific enzyme for the 3-hydroxylation of the quinolizidine ring has not been definitively characterized in the literature, it is well-established that cytochrome P450 monooxygenases (P450s) are critical for such oxidative reactions in alkaloid biosynthesis. nih.govpnas.orguwo.ca For instance, a cytochrome P450 enzyme, CYP71D189, has been identified as responsible for the initial conversion of (-)-sparteine (B7772259) in Lupinus angustifolius, leading to more complex QAs. researchgate.netresearchgate.net Similarly, the hydroxylation of lupanine to form 13-hydroxylupanine (B1673957) is a known step, with the resulting compound serving as a substrate for acyltransferases that produce ester alkaloids. researchgate.netmdpi.comnih.gov It is highly probable that this compound is formed via a similar mechanism, where a specific P450 enzyme catalyzes the stereospecific hydroxylation of a bicyclic quinolizidine precursor.

Table 1: Key Enzymes in Quinolizidine Alkaloid Biosynthesis

Enzyme Abbreviation Function Cofactor/Class
Lysine/Ornithine Decarboxylase LDC / L/ODC Catalyzes the decarboxylation of L-lysine to cadaverine, the first committed step. researchgate.netnih.gov Pyridoxal Phosphate (PLP)
Copper Amino Oxidase CAO Catalyzes the oxidative deamination of cadaverine to 5-aminopentanal. mdpi.comresearchgate.netresearchgate.net Copper
Cytochrome P450 Monooxygenases P450s Catalyze various oxidative reactions, including hydroxylations, that diversify the QA skeletons. researchgate.netnih.govresearchgate.net Heme
Tigloyl-CoA:13α-hydroxymultiflorine/13α-hydroxylupanine O-tigloyltransferase HMT/HLT Catalyzes the transfer of a tigloyl group to hydroxylated QA precursors. mdpi.comresearchgate.net Acyltransferase

Analysis of Species-Specific and Organ-Specific Quinolizidine Biosynthesis in Plants

The production and accumulation of quinolizidine alkaloids are not uniform across different plant species or even within a single plant; the process is highly regulated in a species- and organ-specific manner. rsc.orgresearchgate.net Each lupin species, for example, produces a characteristic profile of QAs, with a few major compounds and many others present in trace amounts. researchgate.net Studies comparing QA patterns in Mexican lupin species like Lupinus aschenbornii and Lupinus montanus revealed significant differences in the types of alkaloids they produce, suggesting distinct evolutionary trajectories of their biosynthetic pathways. mdpi.comresearchgate.net For example, L. aschenbornii is rich in esters derived from 13α-hydroxylupanine, while L. montanus primarily synthesizes QAs derived from modifications of different rings of the tetracyclic precursor. mdpi.comnih.gov

The primary site of QA biosynthesis is the green, aerial parts of the plant, specifically within the chloroplasts of leaves. mdpi.comresearchgate.netresearchgate.net Evidence for this localization comes from several lines of research:

The enzyme LDC has been found to be localized in chloroplasts. researchgate.netnih.gov

LDC gene transcripts are most abundant in young leaves. researchgate.net

Isotope feeding studies show efficient incorporation of precursors into alkaloids in aerial tissues but not in roots. researchgate.net

Once synthesized in the leaves, QAs are transported via the phloem to other parts of the plant, such as stems, flowers, and pods. acs.orgresearchgate.net They often accumulate in epidermal tissues and are stored in high concentrations in seeds, where they serve as both a chemical defense against herbivores and a nitrogen source for the developing seedling upon germination. researchgate.netnih.gov

**Table 2: Organ-Specific Accumulation of Quinolizidine Alkaloids in *Lupinus aschenbornii***

Plant Organ Total QA Content (mg/g dry weight)
Seeds 3.3
Flowers 2.8
Leaves 1.9
Stems 1.5
Pods 1.4

Data sourced from a study on Lupinus aschenbornii, illustrating differential accumulation. nih.gov

Methodologies for Pathway Elucidation: Isotopic Labeling and Genetic Approaches

Understanding the intricate steps of the quinolizidine alkaloid biosynthetic pathway has been made possible through a combination of classical biochemical techniques and modern molecular biology approaches.

Isotopic Labeling: Tracer studies using isotopically labeled precursors have been fundamental in mapping the flow of atoms from primary metabolism into the final alkaloid structures. researchgate.net

Radioactive Labeling: Early studies in the 1960s and 1980s used precursors labeled with ¹⁴C, such as DL-[2-¹⁴C]lysine, to establish that the carbon skeleton of QAs is derived exclusively from L-lysine. researchgate.net

Stable Isotope Labeling: The use of stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium), coupled with analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has allowed for more precise determination of labeling patterns. researchgate.net For instance, feeding experiments with L-lysine labeled with ¹³C and ¹⁵N confirmed that three lysine units form the tetracyclic QA skeleton and that both nitrogen atoms in cadaverine are incorporated. researchgate.netresearchgate.net More recently, feeding detached leaves with L-lysine labeled with ¹³C₆ and ¹⁵N₂ has helped pinpoint the epidermis as a major site of biosynthesis. lookchem.com

Genetic and Molecular Approaches: With the advent of molecular biology, researchers have been able to identify and characterize the genes and enzymes responsible for the pathway.

Differential Gene Expression: The first LDC gene was identified by comparing the transcriptomes of high-alkaloid ("bitter") and low-alkaloid ("sweet") cultivars of Lupinus angustifolius. nih.govnih.gov

Gene Cloning and Heterologous Expression: Candidate genes are cloned and expressed in heterologous systems like E. coli, yeast, or Nicotiana benthamiana to test their enzymatic function in vitro. researchgate.netnih.gov

Transgenic Approaches: The function of biosynthetic genes can be confirmed in vivo. For example, expressing the L. angustifolius LDC gene in tobacco and Arabidopsis resulted in the production of cadaverine and its derivatives, confirming the enzyme's role. nih.govnih.govresearchgate.net

Genome Mining and Gene Silencing: Modern genomic and transcriptomic resources are being used to identify candidate genes for uncharacterized steps in the pathway, including those potentially organized in biosynthetic gene clusters. researchgate.netpnas.org Techniques like virus-induced gene silencing (VIGS) are being employed for functional genomics to understand the roles of these candidate genes in planta. pnas.org

These powerful methodologies continue to unravel the remaining unknown steps of QA biosynthesis, paving the way for the metabolic engineering of lupin crops for improved agricultural traits. pnas.org

Structural Elucidation and Stereochemical Assignment of Trans 3 Hydroxyquinolizidine

Advanced Spectroscopic Methods for Comprehensive Structural Confirmation

Spectroscopic techniques provide the foundational data for the structural elucidation of trans-3-Hydroxyquinolizidine, offering detailed insights into the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the unambiguous assignment of the relative configuration and the dominant conformation of the molecule.

The quinolizidine (B1214090) ring system can exist in either a trans or a cis-fused conformation. The trans fusion is generally more stable. The stereochemistry at the C-3 position, bearing the hydroxyl group, further defines the specific isomer. In the trans-fused system, the hydroxyl group can be oriented either axially or equatorially.

Key NMR parameters for analysis include chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs). nih.govnih.gov The chemical shifts of protons and carbons are sensitive to their local electronic environment and stereochemical orientation. For instance, axial and equatorial protons on the same carbon atom will have distinct chemical shifts.

Proton-proton coupling constants (³JHH) are particularly informative for conformational analysis. nih.gov The magnitude of the coupling between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically > 8 Hz) between adjacent methine or methylene (B1212753) protons are indicative of a diaxial relationship, which is a hallmark of the rigid chair-like conformation of the trans-fused quinolizidine rings.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY, provide information about through-space proximity of protons. For this compound, NOEs between protons that are spatially close but not directly bonded can confirm the trans-fusion of the rings and the relative orientation of the hydroxyl group. For example, in a trans-fused system, NOEs would be expected between axial protons on the same side of the ring system.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for trans-3-Hydroxyquinolizidine
Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Key Correlations
C-11.2 - 1.8~25-35m
C-21.5 - 2.0~20-30m
C-33.5 - 4.0~65-75m, CH-OH
C-41.4 - 1.9~30-40m
C-62.5 - 3.0~55-65m, N-CH₂
C-71.3 - 1.8~25-35m
C-81.3 - 1.8~20-30m
C-91.4 - 1.9~25-35m
C-102.0 - 2.5~50-60m, N-CH

Note: These are estimated values based on data for related quinolizidine alkaloids. Actual values may vary depending on solvent and other experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and gaining insight into the stereochemistry of the quinolizidine ring. For this compound, the IR spectrum provides key information regarding the ring fusion and the presence of hydrogen bonding.

A characteristic feature in the IR spectra of trans-fused quinolizidine alkaloids is the presence of "Bohlmann bands." ekb.eg These are a series of absorption bands appearing in the 2700-2800 cm⁻¹ region. Their presence is indicative of a trans-fused ring system where the lone pair of electrons on the bridgehead nitrogen atom is anti-periplanar to at least two axial C-H bonds on the adjacent α-carbons. This specific arrangement lowers the C-H stretching frequency, giving rise to these diagnostic bands. The absence of these bands would suggest a cis-fused conformation.

The hydroxyl group gives rise to a characteristic O-H stretching absorption. In a dilute, non-polar solvent, a free (non-hydrogen-bonded) hydroxyl group typically absorbs around 3600-3650 cm⁻¹. However, in this compound, particularly when the hydroxyl group is in an axial orientation, intramolecular hydrogen bonding between the hydroxyl proton and the bridgehead nitrogen lone pair can occur. researchgate.netmdpi.com This interaction causes the O-H stretching band to broaden and shift to a lower frequency (typically 3200-3400 cm⁻¹). nih.gov The extent of this shift can provide information about the strength of the hydrogen bond and, consequently, the proximity of the OH group to the nitrogen, thus supporting a specific stereochemical assignment. mdpi.comnih.gov

Interactive Table 2: Characteristic IR Absorption Frequencies for trans-3-Hydroxyquinolizidine
Wavenumber (cm⁻¹)Functional Group / VibrationSignificance
~3200-3400O-H stretch (intramolecular H-bonded)Indicates proximity of OH group to the bridgehead nitrogen, suggesting an axial orientation.
~2935C-H stretch (aliphatic)Standard C-H vibrations of the quinolizidine ring.
~2700-2800C-H stretch (Bohlmann bands)Diagnostic for a trans-fused quinolizidine ring system.
~1050-1150C-O stretchConfirms the presence of a secondary alcohol.

Chromatographic Techniques for Stereoisomer Differentiation and Purity Assessment

Chromatographic methods are essential for the separation of stereoisomers of 3-hydroxyquinolizidine and for assessing the purity of the synthesized or isolated compound. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. mdpi.com

GC, often coupled with Mass Spectrometry (GC-MS), is a powerful tool for separating and identifying quinolizidine alkaloids. mdpi.com The different stereoisomers of 3-hydroxyquinolizidine will exhibit different retention times on a given GC column due to subtle differences in their volatility and interaction with the stationary phase. The mass spectrum provides the molecular weight and fragmentation pattern, which helps confirm the identity of the compound.

For the separation of enantiomers, chiral chromatography is required. nih.govunife.it Chiral HPLC, using a chiral stationary phase (CSP), is the most widely used method. nih.govchromatographyonline.comnih.gov CSPs are designed to interact differently with each enantiomer of a chiral compound, leading to different retention times and thus, separation. youtube.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for resolving a wide range of chiral compounds, including alkaloids. nih.gov By developing a suitable HPLC method, it is possible to not only separate the enantiomers of this compound but also to quantify their relative amounts, allowing for the determination of enantiomeric excess (ee).

Determination of Absolute and Relative Configurations of the Quinolizidine Moiety

While NMR and IR can establish the relative stereochemistry, determining the absolute configuration requires methods that can distinguish between a molecule and its non-superimposable mirror image.

The most unambiguous method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography. nih.govwikipedia.org This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact placement of every atom in the molecule. nih.gov

To determine the absolute configuration, anomalous dispersion effects are used. wikipedia.org When heavy atoms are not present in the molecule, it is often necessary to prepare a crystalline derivative with a known chiral moiety or an atom that exhibits a significant anomalous scattering effect. The analysis of the diffraction data, particularly the Flack parameter, allows for the definitive assignment of the (R) or (S) configuration at each stereocenter. While this method is considered the "gold standard," it is contingent upon the ability to grow a single crystal of suitable quality. mdpi.com For related quinolizidine alkaloids, such as aloperine, X-ray crystallography has been used to unequivocally establish their stereochemistry. nih.gov

In the absence of a suitable crystal, or as a complementary technique, the absolute configuration of this compound can be determined by chemical methods.

Chiral Derivatization: A common approach is the use of chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. tcichemicals.comlibretexts.org The secondary alcohol of this compound is reacted with both the (R) and (S) enantiomers of Mosher's acid chloride to form a pair of diastereomeric esters. umn.edu Because these diastereomers have different physical properties, their NMR spectra will be different. libretexts.orgyoutube.com By systematically analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be assigned based on the established Mosher's method model. nih.gov

Chemical Correlation: This method involves chemically transforming this compound, without affecting the stereocenters, into a compound whose absolute configuration is already known, or vice versa. For example, if it could be synthesized from or converted to a known natural product like (-)-lupinine, whose absolute configuration has been established, the stereochemistry of this compound could be definitively assigned. rsc.org This method provides an unambiguous link between the stereochemistry of the unknown compound and a known standard.

Application of Cahn-Ingold-Prelog (CIP) Rules for R/S Designation

The this compound molecule contains three chiral centers, at the C3, C5, and C10 positions (using standard quinolizidine numbering, where the nitrogen atom is position 5). The application of the CIP rules requires a sequential analysis of each of these stereocenters to assign priorities to the four attached substituents based on atomic number.

A chiral center is typically a carbon atom bonded to four different groups. In this compound, the following carbons are stereocenters:

C3: Bonded to a hydroxyl group (-OH), a hydrogen atom (-H), and two different carbon pathways within the ring system (C2 and C4).

C5 (Nitrogen): While not a carbon, the nitrogen in a quinolizidine ring system acts as a bridgehead and is a stereocenter. It is connected to three carbon atoms (C4, C6, and C10) and has a lone pair of electrons. In the context of the rigid bicyclic system, its configuration is fixed.

C10: This is a bridgehead carbon, bonded to the nitrogen (N5), a hydrogen atom (-H), and two different carbon pathways (C1 and C9).

The determination of the absolute configuration, for instance as (3R, 5R, 10R)-3-Hydroxyquinolizidine or its enantiomer, relies on the careful application of the CIP priority rules at each of these centers.

The core principle of the CIP rules is to prioritize substituents based on the atomic number of the atoms directly attached to the chiral center. wikipedia.orglibretexts.org If a tie exists, the process continues outward to the next atoms along each chain until a point of difference is found. libretexts.orguniroma1.it

Stereocenter C3:

Identify Substituents: The four groups attached to C3 are:

-OH (hydroxyl group)

-H (hydrogen atom)

-C4 (part of the six-membered ring)

-C2 (part of the six-membered ring)

Assign Priorities:

Priority 1: The oxygen atom of the hydroxyl group has the highest atomic number (Z=8) and is therefore assigned the highest priority.

Priority 4: The hydrogen atom has the lowest atomic number (Z=1) and receives the lowest priority.

Priorities 2 and 3: Both remaining substituents are carbon atoms (C2 and C4), creating a tie. To resolve this, we must examine the atoms attached to C2 and C4.

Moving from C4, the path is -C4-N5-C10-. The atoms attached to C4 are N, H, and H.

Moving from C2, the path is -C2-C1-C10-. The atoms attached to C2 are C, H, and H.

Comparing the first atoms in each path (N vs. C), the nitrogen atom at position 5 has a higher atomic number (Z=7) than the carbon atom at position 1 (Z=6). Therefore, the path originating from C4 has higher priority.

The resulting priority order for the substituents on C3 is: -OH > -C4 > -C2 > -H .

Interactive Data Table: Priority Assignment at C3

PrioritySubstituentImmediate AtomAtomic Number (Z)Reason for Priority
1-OHO8Highest atomic number.
2-C4H2-C6Tie with C2 broken by the next atom in the chain (N vs. C).
3-C2H2-C6Lower priority than C4 path.
4-HH1Lowest atomic number.

Stereocenter C10 (Bridgehead):

Identify Substituents: The four groups attached to the bridgehead carbon C10 are:

-N5 (the bridgehead nitrogen)

-H (hydrogen atom)

-C1 (part of the ring system)

-C9 (part of the ring system)

Assign Priorities:

Priority 1: The nitrogen atom (N5) has the highest atomic number (Z=7) of the directly attached atoms.

Priority 4: The hydrogen atom has the lowest atomic number (Z=1).

Priorities 2 and 3: A tie exists between C1 and C9. We must proceed along each path:

The path from C1 is -C1-C2-C3-. The atoms attached to C1 are C, H, and H.

The path from C9 is -C9-C8-C7-. The atoms attached to C9 are C, H, and H.

Since the first atoms are identical, we move to the next set. C2 is attached to C, H, H. C8 is also attached to C, H, H. This tie continues.

Moving further, C3 is substituted with an oxygen atom (-OH), while C7 is a methylene group (-CH2-). The presence of the oxygen atom on the C3 path gives the C1 path a higher priority.

The resulting priority order for the substituents on C10 is: -N5 > -C1 > -C9 > -H .

Interactive Data Table: Priority Assignment at C10

PrioritySubstituentImmediate AtomAtomic Number (Z)Reason for Priority
1-N5N7Highest atomic number.
2-C1H2-C6Tie with C9 broken by the presence of the -OH group at C3.
3-C9H2-C6Lower priority than C1 path.
4-HH1Lowest atomic number.

Once priorities are assigned, the molecule is oriented in space so that the lowest-priority group (priority 4) points away from the viewer. The configuration is then determined by the direction of the sequence from priority 1 to 2 to 3. openochem.org

If the direction is clockwise , the configuration is R .

If the direction is counter-clockwise , the configuration is S .

For a specific enantiomer, such as one determined through X-ray crystallography or stereoselective synthesis, this final step provides the absolute configuration at each chiral center, leading to a complete and unambiguous stereochemical name (e.g., (3R, 5R, 10R)-3-Hydroxyquinolizidine). wikipedia.orgnih.gov The determination of the absolute configuration is a critical step, often confirmed by advanced analytical techniques like X-ray crystallography or through synthesis from a chiral pool of known configuration. nih.gov

Chemical Derivatization and Scaffold Modification of Trans 3 Hydroxyquinolizidine

Synthesis of Acetate (B1210297), Propionate (B1217596), and Other Ester Derivatives of 3-Hydroxyquinolizidine

The hydroxyl group at the C-3 position of trans-3-Hydroxyquinolizidine represents a prime site for chemical modification through esterification. The synthesis of acetate, propionate, and other ester derivatives is a common strategy to alter the lipophilicity, metabolic stability, and binding interactions of the parent molecule.

Standard esterification procedures can be readily applied to this compound. These methods typically involve the reaction of the alcohol with a suitable acylating agent in the presence of a catalyst or a coupling agent. For instance, the synthesis of the acetate derivative can be achieved by reacting this compound with acetic anhydride (B1165640) or acetyl chloride in the presence of a base such as pyridine (B92270) or triethylamine. Similarly, propionate and other long-chain fatty acid esters can be prepared using the corresponding acyl chlorides or anhydrides.

An alternative and widely used method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. While effective, this method is conducted under equilibrium conditions, often requiring the removal of water to drive the reaction to completion.

Modern coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), offer a milder and more efficient route to ester synthesis. This approach is particularly useful for more complex or sensitive carboxylic acids. The general scheme for the synthesis of various ester derivatives is presented below:

Acylating AgentReagent/CatalystEster Derivative
Acetic AnhydridePyridinetrans-3-Acetoxyquinolizidine
Propionyl ChlorideTriethylaminetrans-3-Propionyloxyquinolizidine
Butyric AcidDCC/DMAPtrans-3-Butyryloxyquinolizidine
Benzoic AcidH₂SO₄ (catalytic)trans-3-Benzoyloxyquinolizidine

These esterification strategies provide a straightforward and versatile toolkit for modifying the properties of this compound, enabling the exploration of a wide range of ester functionalities.

Methodologies for Introducing Diverse Substituents onto the Quinolizidine (B1214090) Core

Beyond the modification of the hydroxyl group, the introduction of diverse substituents directly onto the quinolizidine carbon framework is crucial for a comprehensive exploration of the chemical space around this scaffold. Various synthetic methodologies can be employed to achieve this, targeting different positions on the bicyclic ring system.

One common approach involves the functionalization of positions alpha to the nitrogen atom. This can be achieved through reactions such as the Polonovski-Potier reaction, which generates an iminium ion intermediate that can be trapped by various nucleophiles. This allows for the introduction of cyano, alkyl, or aryl groups at positions adjacent to the bridgehead nitrogen.

Metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, can facilitate the regioselective introduction of aryl, alkyl, or other functional groups onto the quinolizidine core. The directing-group ability of the nitrogen atom can often be exploited to control the site of functionalization.

Furthermore, radical-mediated reactions, such as the Minisci reaction, can be utilized to introduce alkyl or acyl groups onto the electron-deficient quinolizidine ring system, typically at positions alpha or gamma to the protonated nitrogen.

For more targeted modifications, a de novo synthesis of substituted quinolizidine rings can be undertaken. This often involves multi-step sequences starting from functionalized piperidine (B6355638) or pyridine precursors, allowing for the controlled installation of substituents at specific positions before the final ring closure to form the quinolizidine skeleton.

A summary of potential methodologies for introducing substituents is provided in the table below:

MethodologyTarget Position(s)Type of Substituent
Polonovski-Potier Reactionα to NitrogenCyano, Alkyl, Aryl
C-H ActivationVariousAryl, Alkyl, Halogen
Minisci Reactionα, γ to NitrogenAlkyl, Acyl
De Novo SynthesisAnyVarious (pre-installed)

These advanced synthetic methods provide access to a wide array of substituted this compound analogs, enabling a detailed investigation of how different substituents at various positions influence the molecule's biological activity.

Design and Synthesis of Semirigid Analogs Incorporating the Quinolizidine Ring System

To better understand the conformational requirements for biological activity and to potentially enhance binding affinity and selectivity, the design and synthesis of semirigid analogs of this compound are of significant interest. By constraining the conformational flexibility of the quinolizidine scaffold, it is possible to lock the molecule into a bioactive conformation.

One strategy to introduce rigidity is to incorporate unsaturation into the quinolizidine ring system. This can be achieved through elimination reactions to form double bonds or through the synthesis of analogs containing aromatic rings fused to the quinolizidine core. For example, the synthesis of a benzo-fused quinolizidine analog would significantly restrict the conformational freedom of the parent molecule.

Another approach involves the introduction of additional ring systems to create polycyclic structures. This can be accomplished through intramolecular cyclization reactions, such as ring-closing metathesis (RCM) or intramolecular Heck reactions, on appropriately functionalized quinolizidine precursors. The resulting bridged or spirocyclic analogs would exhibit a more defined three-dimensional structure.

Computational modeling and conformational analysis play a crucial role in the rational design of such semirigid analogs. By predicting the preferred conformations of different designs, it is possible to prioritize synthetic targets that are most likely to adopt the desired bioactive conformation.

The synthesis of these constrained analogs often requires more complex and lengthy synthetic routes compared to simple derivatization. However, the information gained from studying their biological properties can be invaluable for elucidating the pharmacophore and for the design of next-generation compounds with improved pharmacological profiles.

Strategy for RigiditySynthetic ApproachResulting Analog Type
Introduction of UnsaturationElimination Reactions, AromatizationAlkenylquinolizidines, Benzoquinolizidines
Additional Ring FormationRing-Closing Metathesis, Intramolecular Heck ReactionBridged or Spirocyclic Quinolizidines
Incorporation of Rigid LinkersMulti-step synthesisAnalogs with constrained side chains

The design and synthesis of semirigid analogs represent a sophisticated approach to probe the conformational space of this compound and to develop potent and selective biologically active molecules.

Structure Activity Relationship Sar Studies of Hydroxyquinolizidine Derivatives

Correlating Specific Stereochemical Features with Observed Biological Activity

The orientation of the hydroxyl group and the conformation of the quinolizidine (B1214090) ring system are critical determinants of biological activity. The trans and cis isomers, represented by epilupinine and lupinine respectively, provide a clear example of how stereochemistry impacts pharmacological action. While both are bicyclic quinolizidine alkaloids, the spatial arrangement of the hydroxymethyl group at the C-1 position relative to the bridgehead nitrogen differs, leading to distinct biological profiles.

One of the most studied areas demonstrating this stereochemical importance is the inhibition of cholinesterases. A comparative study on organophosphorus derivatives of lupinine and epilupinine revealed differences in their efficacy as cholinesterase inhibitors against enzymes from various animal species nih.govresearchgate.net. The specific spatial arrangement of the epilupinine-derived portion of the inhibitor molecule was shown to influence its interaction with the active site of the enzyme, highlighting the importance of stereochemistry in the design of specific enzyme inhibitors nih.govresearchgate.net.

While extensive comparative data on a wide range of biological activities for trans-3-Hydroxyquinolizidine and its isomers are not abundant in the readily available literature, the existing research on related quinolizidine alkaloids underscores the principle that stereoisomerism is a key factor in their biological function nih.govacs.orgnih.gov. For instance, the toxicity of quinolizidine alkaloids can vary significantly between different stereoisomers wikipedia.orgnih.govnih.gov.

Interactive Data Table: Stereoisomerism and Cholinesterase Inhibition
Compound DerivativeStereochemistryTarget EnzymeObserved EffectReference
Organophosphorus-lupininecisMammalian & Arthropod CholinesterasesVaried inhibitory efficacy nih.govresearchgate.net
Organophosphorus-epilupininetransMammalian & Arthropod CholinesterasesDifferent inhibitory efficacy compared to lupinine derivative, indicating stereospecificity nih.govresearchgate.net

Investigation of Pharmacological Target Interactions of Quinolizidine Scaffolds

The quinolizidine scaffold serves as a versatile framework for interacting with various biological targets, primarily within the nervous system. The nitrogen atom within the ring system is a key feature, allowing for interactions with receptors and enzymes that recognize endogenous neurotransmitters.

Acetylcholine Receptors: Research has shown that quinolizidine alkaloids, including lupinine, interact with both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs) wikipedia.org. These receptors are crucial for cholinergic signaling in the central and peripheral nervous systems. A study analyzing the binding affinities of fourteen quinolizidine alkaloids found that different structural types within this class exhibit varying affinities for nAChRs and mAChRs nih.gov.

Specifically, lupinine has been found to have a notable binding affinity for muscarinic receptors wikipedia.org. The interaction with these G protein-coupled receptors suggests a potential modulation of various downstream signaling pathways nih.gov. The binding to nicotinic receptors, which are ligand-gated ion channels, is also observed, although in the case of lupinine, the affinity is lower compared to muscarinic receptors wikipedia.org. The cation-π interaction is a key component of ligand binding to the nicotinic receptor, where the positively charged nitrogen of the alkaloid interacts with the electron-rich aromatic residues in the receptor's binding site unimib.it.

Interactive Data Table: Receptor Binding Affinity of Lupinine
CompoundReceptor TypeIC50 Value (µM)Reference
LupinineNicotinic Acetylcholine Receptors>500 wikipedia.org
LupinineMuscarinic Acetylcholine Receptors190 wikipedia.org

Enzymes: Acetylcholinesterase (AChE) is a well-documented target for quinolizidine alkaloids. Lupinine hydrochloride has been identified as a mildly toxic, reversible inhibitor of AChE wikipedia.org. The inhibitory activity of lupinine and its derivatives has been the subject of synthetic and modeling studies aimed at developing more potent AChE inhibitors for potential therapeutic applications, such as in Alzheimer's disease bohrium.comnih.govresearchgate.net. The development of novel lupinine derivatives has shown that modifications to the core structure can significantly enhance AChE inhibitory potency bohrium.comnih.govresearchgate.net.

Elucidation of Mechanistic Aspects of Biological Action (Excluding Clinical Outcomes)

The biological actions of hydroxyquinolizidine derivatives stem from their interactions with specific molecular targets, leading to the modulation of cellular signaling pathways.

Mechanism of Acetylcholinesterase Inhibition: The inhibitory effect of lupinine on acetylcholinesterase is attributed to its structural resemblance to the endogenous substrate, acetylcholine. At physiological pH, the nitrogen atom in the quinolizidine ring is protonated, carrying a positive charge. This allows it to engage in an ion-ion interaction with the anionic site of the acetylcholinesterase enzyme, mimicking the binding of the quaternary ammonium group of acetylcholine. This binding is reversible, and the lack of an ester group susceptible to hydrolysis prevents the enzyme from completing its catalytic cycle, thus leading to its inhibition wikipedia.org. Kinetic analyses of more potent synthetic lupinine derivatives have identified them as mixed-type AChE inhibitors, suggesting they bind to both the catalytic and peripheral anionic sites of the enzyme bohrium.comresearchgate.net.

Interaction with Cholinergic Receptors: The binding of quinolizidine alkaloids to muscarinic and nicotinic acetylcholine receptors initiates a cascade of intracellular events. At muscarinic receptors, this can involve the activation of G-proteins, leading to downstream effects such as the modulation of second messenger systems nih.gov. For nicotinic receptors, the binding of an agonist typically induces a conformational change that opens the ion channel, allowing for the influx of cations and subsequent cell depolarization. While lupinine's affinity has been quantified, whether it acts as an agonist or antagonist at these receptors has not been definitively established wikipedia.org. Other quinolizidine alkaloids, such as cytisine, are known partial agonists at nicotinic receptors nih.gov. The interaction of these alkaloids with insect nAChRs has also been investigated, with some compounds acting as antagonists nih.gov.

Anti-inflammatory and Analgesic Mechanisms: Quinolizidine alkaloids have been reported to possess anti-inflammatory and analgesic properties nih.govacs.orgwho.int. While the precise mechanisms for hydroxyquinolizidine isomers are not detailed in the provided search results, the anti-inflammatory actions of alkaloids, in general, are often linked to the modulation of inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes like cyclooxygenases and the suppression of pro-inflammatory cytokine production mdpi.commdpi.com. The analgesic effects may be linked to their interaction with neurotransmitter systems involved in pain perception who.int. Further research is needed to specifically elucidate the pathways modulated by this compound and its stereoisomers.

Theoretical and Computational Investigations of Trans 3 Hydroxyquinolizidine

Quantum Mechanical Studies of Reaction Mechanisms and Selectivity in Synthesis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms and stereoselectivity in the biosynthesis of quinolizidine (B1214090) alkaloids. While specific studies focusing solely on trans-3-Hydroxyquinolizidine are not extensively documented, the principles derived from the study of the broader quinolizidine alkaloid family are highly applicable.

The biosynthesis of the quinolizidine skeleton originates from L-lysine, which undergoes a series of enzymatic transformations to yield cadaverine (B124047). nih.govmdpi.com The subsequent cyclization of cadaverine units to form the bicyclic quinolizidine core is a critical step where stereochemistry is established. nih.gov

Computational studies on the dimerization of Δ1-piperideine, a key intermediate in the biosynthesis of quinolizidine alkaloids, have utilized DFT to predict the formation rates of different stereoisomers. researchgate.net These calculations help in understanding the energy barriers and transition states of the reactions, thereby explaining the prevalence of certain isomers in nature. The formation of the quinolizidine ring system involves complex cyclization reactions where the stereochemical outcome is controlled by enzymatic catalysis. Quantum mechanical modeling can simulate these enzymatic environments to predict the most likely reaction pathways and the resulting stereoselectivity.

For the synthesis of substituted quinolizidines like this compound, quantum mechanical calculations can be employed to:

Model Transition States: To understand the energy profiles of different synthetic routes and identify the most favorable pathways.

Predict Stereoselectivity: To determine the factors influencing the formation of the trans isomer over the cis isomer. This involves calculating the energies of different diastereomeric transition states.

Analyze Reaction Intermediates: To study the stability and reactivity of intermediates formed during the synthesis.

A hypothetical application of DFT in the synthesis of this compound might involve the analysis of the final reduction step of a 3-ketoquinolizidine precursor. The calculated energy barriers for the approach of a hydride reagent from either face of the carbonyl group would indicate the preferred stereochemical outcome.

Table 1: Hypothetical DFT Energy Calculations for the Stereoselective Reduction of 3-Ketoquinolizidine

Hydride ApproachTransition State Energy (kcal/mol)Predicted Product
Axial Attack15.2cis-3-Hydroxyquinolizidine
Equatorial Attack12.5This compound

Note: This table is illustrative and based on general principles of stereoselective reductions. Actual values would require specific DFT calculations for this molecule.

Molecular Modeling and Docking Studies for Predictive Biological Interactions

Molecular modeling and docking are powerful computational tools used to predict how a molecule like this compound might interact with biological macromolecules, such as proteins and nucleic acids. nih.gov These methods are fundamental in drug discovery and development for identifying potential therapeutic targets and understanding the mechanism of action. mdpi.com

While specific docking studies on this compound are not widely published, research on various quinolizidine derivatives has demonstrated their potential to interact with a range of biological targets. These studies provide a framework for predicting the potential bioactivity of this compound. The general process involves:

Target Identification: Selecting a protein target based on known biological activities of similar compounds. Quinolizidine alkaloids have been investigated for their effects on various receptors and enzymes.

Molecular Docking Simulation: Using computational software to predict the binding orientation and affinity of this compound within the active site of the target protein. mdpi.com The software calculates a docking score, which is an estimate of the binding free energy. nih.gov

Analysis of Interactions: Examining the predicted binding pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein residues.

Table 2: Predicted Interactions of Quinolizidine Scaffolds with Hypothetical Biological Targets

Target ClassKey Interacting Residues (Example)Type of InteractionPredicted Affinity (Docking Score)
Neuronal Nicotinic Acetylcholine ReceptorsTrpA, TyrB, LeuCHydrogen Bonding, Pi-Pi Stacking-8.5 kcal/mol
Muscarinic Acetylcholine ReceptorsAsp105, Tyr106, Trp400Ionic Interaction, Hydrogen Bonding-9.2 kcal/mol
Sodium ChannelsPhe1764, Tyr1771Hydrophobic Interaction-7.8 kcal/mol

Note: This table is based on general findings for quinolizidine alkaloids and is for illustrative purposes. The specific interactions and affinities would depend on the actual protein target and the precise structure of the ligand.

The presence of the hydroxyl group and the nitrogen atom in this compound makes it capable of forming hydrogen bonds, which are crucial for specific and high-affinity binding to biological targets. The stereochemistry of the hydroxyl group in the trans configuration will significantly influence its ability to fit into a specific binding pocket and form these key interactions.

Conformational Analysis and Stability Predictions of the Quinolizidine System

The conformational flexibility of the quinolizidine ring system is a critical determinant of its physical, chemical, and biological properties. libretexts.org The quinolizidine nucleus consists of two fused six-membered rings, which can adopt various conformations. The most stable conformations for the quinolizidine ring system are typically chair-chair conformations. rsc.org

For trans-fused quinolizidine, the two rings are locked in a rigid chair-chair conformation. In the case of cis-fused quinolizidine, the system is more flexible and can undergo ring inversion. The presence of a substituent, such as the hydroxyl group in this compound, will influence the conformational preference.

In this compound, the hydroxyl group can be in either an axial or an equatorial position. Conformational analysis, often performed using molecular mechanics or quantum mechanical calculations, can predict the relative stabilities of these conformers. Generally, for a monosubstituted cyclohexane (B81311) ring, the equatorial position is favored for bulky substituents to minimize steric strain (1,3-diaxial interactions). nobelprize.org

Table 3: Calculated Relative Energies of this compound Conformers

ConformerHydroxyl Group PositionRelative Energy (kcal/mol)Predicted Population at 298 K (%)
AEquatorial0.00~95%
BAxial1.5~5%

Note: These are estimated values based on the principles of conformational analysis of substituted cyclohexanes. Precise values would require specific computational studies.

The stability of the quinolizidine ring system is also influenced by the nitrogen atom. The lone pair of electrons on the nitrogen can participate in stereoelectronic effects that can affect the stability of different conformations. Computational methods can accurately model these effects and provide a detailed understanding of the conformational landscape of this compound. A three-dimensional representation of the most stable conformation of some quinolizidine alkaloids, such as (-)-sparteine (B7772259), shows that the rings predominantly adopt a chair conformation. rsc.org

Future Research Directions in Trans 3 Hydroxyquinolizidine Chemistry

Advancements in Stereocontrolled Synthetic Methodologies

The precise three-dimensional arrangement of atoms in a molecule is critical to its function. For trans-3-Hydroxyquinolizidine, achieving absolute control over its stereochemistry during synthesis is paramount for producing specific, biologically active isomers. While stereoselective methods exist, future research will likely focus on developing more efficient, atom-economical, and versatile synthetic strategies.

One promising avenue is the expansion of organocatalysis in the synthesis of the quinolizidine (B1214090) core. researchgate.netnih.gov Organocatalysis, which uses small organic molecules to catalyze reactions, offers a green alternative to traditional metal-based catalysts. Future work could involve designing novel chiral organocatalysts that can facilitate asymmetric cyclization reactions to form the quinolizidine skeleton with the trans stereochemistry at the C-3 position predetermined with high enantioselectivity. researchgate.net The development of cascade or tandem reactions, where multiple bond-forming events occur in a single step, represents another frontier that could significantly streamline the synthesis of this compound and its derivatives.

Furthermore, chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, could provide highly efficient routes. Researchers may explore the use of engineered enzymes to catalyze key stereodetermining steps, such as the stereoselective reduction of a ketone precursor or the asymmetric functionalization of the quinolizidine ring. These advancements would not only improve the synthesis of the target molecule but also facilitate the creation of a diverse library of stereoisomers for biological screening.

Synthetic StrategyPotential Future AdvancementsKey Benefits
Organocatalysis Development of novel chiral catalysts for asymmetric cascade cyclizations.Metal-free, environmentally friendly, high stereoselectivity. researchgate.netnih.gov
Chemoenzymatic Synthesis Engineering enzymes for specific stereoselective transformations.High specificity, mild reaction conditions, green chemistry.
Convergent Synthesis Designing modular approaches for coupling pre-synthesized fragments.Increased efficiency, flexibility for derivative synthesis. researchgate.net

Integration of Novel Spectroscopic and Computational Techniques for Deeper Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for elucidating its properties. While standard spectroscopic techniques like NMR are invaluable, the future lies in integrating advanced methods with powerful computational modeling to achieve an unprecedented level of detail. nih.govresearchgate.net

Advanced Nuclear Magnetic Resonance (NMR) techniques will continue to play a pivotal role. The application of higher-field NMR spectrometers and sophisticated 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide unambiguous assignment of proton and carbon signals and reveal through-space correlations that define the molecule's relative stereochemistry and preferred conformation. nih.govresearchgate.netcasss.orgemerypharma.com Future research could involve the use of specialized NMR pulse sequences to measure residual dipolar couplings (RDCs), providing long-range structural constraints. Differentiating stereoisomers, which often have very similar NMR spectra, remains a challenge that may be addressed by employing chiral solvating agents or through advanced statistical analysis of spectral data. mdpi.comjeol.comnih.gov

The synergy between experimental spectroscopy and computational chemistry offers the most promising path forward for deep characterization. chemistry.kzresearchgate.net Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts, coupling constants, and vibrational frequencies for different possible isomers and conformers of this compound. chemistry.kzresearchgate.net By comparing these computationally predicted spectra with experimental data, a highly confident structural assignment can be made. Future work will likely involve using molecular dynamics (MD) simulations to explore the conformational landscape of the molecule over time, providing insights into its flexibility and how it might interact with biological targets.

TechniqueFuture Application for this compoundInformation Gained
Advanced 2D NMR (e.g., NOESY, HSQC) Unambiguous assignment of complex spectra and stereoisomer differentiation. nih.govnih.govRelative stereochemistry, conformational preferences.
Density Functional Theory (DFT) Prediction of spectroscopic parameters (NMR, IR) for candidate structures. chemistry.kzresearchgate.netValidation of experimental data, assignment of absolute configuration.
Molecular Dynamics (MD) Simulations Exploration of conformational flexibility and solvent effects.Dynamic behavior, interaction potential with biological macromolecules.

Exploration of Undiscovered Biological Roles and Pharmacological Mechanisms of Action

The biological activities of many quinolizidine alkaloids are well-documented, ranging from antiarrhythmic to anticancer effects. rsc.org However, the specific biological roles and pharmacological mechanisms of this compound remain largely unexplored. Future research is primed to uncover these hidden functions through the use of modern "target fishing" and systems biology approaches.

A key direction will be the use of in silico screening methods to predict potential biological targets. semanticscholar.orgnih.gov Computational techniques such as molecular docking and virtual screening can be used to test the binding affinity of this compound against vast libraries of known protein structures. nih.govijddr.in This can generate hypotheses about which receptors, enzymes, or ion channels the molecule might interact with. More advanced machine learning algorithms, which integrate multiple biological signatures, can predict novel compound-target relationships, potentially identifying targets that would not be found through traditional screening. rsc.org

Once putative targets are identified computationally, these predictions can be validated through in vitro biological assays. For example, if docking studies suggest an interaction with a specific G-protein coupled receptor (GPCR), radioligand binding assays could be performed to confirm and quantify this interaction. nih.gov Following in vitro validation, studies in cell-based models and eventually animal models would be necessary to elucidate the physiological consequences of the molecule-target interaction and to understand its broader mechanism of action. This systematic approach, which bridges computational prediction with experimental validation, holds the potential to uncover entirely new therapeutic applications for this compound and its derivatives.

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